molecular formula C21H24O7 B1681180 Suksdorfin CAS No. 53023-17-9

Suksdorfin

Número de catálogo: B1681180
Número CAS: 53023-17-9
Peso molecular: 388.4 g/mol
Clave InChI: KLUTZDJBVDPOFE-VQTJNVASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of suksdorfin involves the extraction of coumarin derivatives from Lomatium suksdorfii. The process typically includes solvent extraction followed by chromatographic purification to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity is essential for commercial production.

Análisis De Reacciones Químicas

Types of Reactions: Suksdorfin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different coumarin derivatives.

    Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions are modified coumarin derivatives with potentially enhanced biological activities.

Aplicaciones Científicas De Investigación

Suksdorfin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study the reactivity of coumarins and their derivatives.

    Biology: It is employed in research on adipocyte differentiation and glucose metabolism.

    Medicine: this compound’s anti-diabetic and anti-HIV properties make it a candidate for drug development.

Comparación Con Compuestos Similares

    Pteryxin: Another coumarin derivative with similar anti-HIV properties.

    Umbelliferone: A coumarin with anti-inflammatory and antioxidant activities.

    Scopoletin: Known for its anti-inflammatory and antimicrobial properties.

Uniqueness of Suksdorfin: this compound’s unique combination of anti-diabetic and anti-HIV activities sets it apart from other coumarin derivatives. Its ability to activate peroxisome proliferator-activated receptor gamma and inhibit HIV-1 replication makes it a valuable compound for further research and potential therapeutic applications.

Actividad Biológica

Suksdorfin, a coumarin compound isolated from the fruit of Lomatium suksdorfii, has garnered significant attention due to its biological activities, particularly its anti-HIV properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized as a dihydroseselin type of pyranocoumarin. Its structure plays a crucial role in its biological activity, especially in inhibiting HIV-1 replication. The compound has shown an average effective concentration (EC50) value of approximately 2.6 μM in T-cell lines (H9) and demonstrates synergistic effects when combined with certain anti-HIV nucleosides like ddI and ddC .

Mechanism Insights

  • Inhibition of HIV Replication : this compound inhibits various stages of the HIV replication cycle, primarily affecting the reverse transcription process. It has been noted for its unique ability to suppress the production of double-stranded viral DNA from single-stranded DNA intermediates, distinguishing it from traditional reverse transcriptase inhibitors .
  • Synergistic Effects : When combined with nucleoside reverse transcriptase inhibitors (NRTIs), this compound enhances antiviral activity without antagonizing their effects .

Therapeutic Applications

This compound's potential extends beyond anti-HIV activity; it also shows promise in managing metabolic conditions. Recent studies indicate that this compound can improve glucose metabolism and activate PPARγ pathways in diabetic models .

Case Studies and Experimental Models

  • Anti-HIV Activity :
    • In vitro studies demonstrated that this compound effectively inhibited HIV-1 replication in H9 cells with an EC50 value as low as 1.3 μM .
    • A study highlighted the synthesis of analogs that further enhanced anti-HIV activity, suggesting a structure-activity relationship (SAR) that could lead to more potent therapeutic agents .
  • Metabolic Effects :
    • In an experimental model involving high-fat diet-induced obesity, this compound administration resulted in improved plasma glucose levels and reduced adipocyte size without affecting body weight .

Data Summary

Activity EC50 (μM) Therapeutic Index (TI) Notes
Anti-HIV (H9 cells)1.3>79Synergistic with ddI and ddC
Metabolic EffectsN/AN/AImproved glucose metabolism in diabetic models

Research Findings

Numerous studies have contributed to understanding this compound's biological activity:

  • A review highlighted the isolation and mechanism of action of plant coumarins, including this compound, emphasizing its role in anti-HIV strategies .
  • Another study focused on the pharmacokinetics and metabolic characteristics of this compound, providing insights into its bioavailability and potential therapeutic applications .

Q & A

Basic Research Questions

Q. How is Suksdorfin structurally characterized, and what spectroscopic methods are essential for confirming its identity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Compare spectral data with literature values for known analogs, ensuring purity via HPLC (≥95%) . For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization .

Q. What are the standard protocols for isolating this compound from natural sources or synthesizing it de novo?

  • Methodology : For natural extraction, use solvent partitioning (e.g., ethyl acetate/water) followed by column chromatography (silica gel, Sephadex LH-20). For synthesis, optimize reaction conditions (e.g., temperature, catalysts) and monitor via TLC. Report yields, solvent ratios, and purification steps in detail to ensure reproducibility .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity (e.g., antimicrobial, anticancer)?

  • Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent controls. Standardize cell lines, incubation times, and concentrations. Validate results with triplicate experiments and statistical analysis (p < 0.05, ANOVA) .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be systematically analyzed?

  • Methodology : Conduct a meta-analysis of published data, focusing on variables such as:

  • Experimental conditions : Solvent used (DMSO vs. aqueous), cell passage number, incubation time.
  • Data normalization : Adjust for batch effects or instrument variability.
  • Statistical rigor : Assess whether studies report confidence intervals or effect sizes. Use funnel plots to detect publication bias .

Q. What strategies optimize this compound’s pharmacokinetic profile while maintaining efficacy?

  • Methodology :

  • Structural modification : Introduce functional groups (e.g., PEGylation) to enhance solubility.
  • In vivo testing : Use rodent models to assess bioavailability (AUC, Cmax) and compare with in vitro IC50 values.
  • ADMET profiling : Evaluate hepatic microsomal stability and plasma protein binding .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action against specific molecular targets?

  • Methodology :

  • Target identification : Use affinity chromatography or CRISPR-Cas9 screens to identify binding partners.
  • Pathway analysis : Employ RNA-seq or phosphoproteomics to map signaling cascades.
  • Validation : Confirm findings with siRNA knockdowns or competitive inhibition assays. Report negative controls and dose-response curves .

Q. What computational approaches are effective in predicting this compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to known receptors (e.g., kinases).
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data .

Q. Methodological Best Practices

Q. How should researchers address low reproducibility in this compound-related experiments?

  • Solutions :

  • Detailed protocols : Specify equipment models, reagent lots, and software versions.
  • Open data : Share raw spectra, chromatograms, and code via repositories like Zenodo.
  • Collaborative validation : Partner with independent labs to replicate key findings .

Q. What criteria determine whether this compound’s efficacy data justify progression to preclinical trials?

  • Evaluation framework :

  • In vitro-in vivo correlation (IVIVC) : Ensure consistent potency across models.
  • Therapeutic index : Calculate LD50/ED50 ratios in animal studies.
  • Comparative analysis : Benchmark against clinically approved drugs with similar targets .

Q. Data Integrity & Reporting

Q. How can researchers ensure ethical and unbiased reporting of this compound’s adverse effects in animal studies?

  • Guidelines :
  • Blinding : Assign treatment groups randomly and blind analysts to sample identities.
  • Endpoint criteria : Predefine humane endpoints and statistical stopping rules.
  • Transparency : Disclose all data, including outliers, in supplementary materials .

Propiedades

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUTZDJBVDPOFE-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201071
Record name Suksdorfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53023-17-9
Record name Suksdorfin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053023179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suksdorfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
Suksdorfin
Oxan-3-ylmethanesulfonic acid
Suksdorfin
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
Suksdorfin
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
Suksdorfin
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
Suksdorfin
Oxan-3-ylmethanesulfonic acid
Oxan-3-ylmethanesulfonic acid
Suksdorfin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.